N-butyl-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-butyl-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoylmethyl group and a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-butyl-4-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-3-4-13-24-22(29)17-5-9-19(10-6-17)27-15-14-25-23(27)31-16-21(28)26-18-7-11-20(30-2)12-8-18/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,24,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHINONRIZMXNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate, followed by further reactions to introduce the imidazole ring and the butyl group. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-butyl-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogue is 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide (CAS: 2183348-18-5), which shares the benzamide-imidazole-sulfanyl framework but substitutes the 4-methoxyphenyl group with a cyclohexylmethyl carbamoyl moiety (Table 1) . Key differences include:
- Molecular Weight : The cyclohexylmethyl analogue has a molecular weight of 448.58 g/mol (C₂₅H₂₈N₄O₂S), while the target compound’s molecular weight is expected to be slightly higher due to the aromatic 4-methoxyphenyl substituent.
Table 1: Structural and Functional Group Comparison
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s benzamide carbonyl (C=O) is expected to exhibit a strong IR absorption band near 1663–1682 cm⁻¹ , consistent with hydrazinecarbothioamide derivatives . In contrast, triazole-thione analogues (e.g., compounds [7–9]) lack the C=O band but show C=S stretches at 1247–1255 cm⁻¹ , confirming tautomeric preferences .
- NMR Data: While direct NMR data for the target compound are unavailable, Rip-D (a benzamide analogue with a hydroxy group) displays characteristic ¹H-NMR signals for phenolic -OH (~10 ppm) and methoxy groups (~3.8 ppm) . The target’s imidazole protons and 4-methoxyphenyl substituents would likely resonate in distinct regions (e.g., imidazole protons at ~7–8 ppm; methoxy at ~3.7 ppm).
Reactivity and Stability Considerations
- Tautomerism : Unlike triazole-thione derivatives (e.g., [7–9]), which exist predominantly in the thione tautomeric form due to the absence of S-H IR bands , the target compound’s imidazole-sulfanyl structure may favor thiol-thione equilibria under specific conditions.
- Synthetic Pathways : The target compound’s synthesis may parallel methods used for triazole derivatives (e.g., S-alkylation of thiol intermediates with α-halogenated ketones) , though the imidazole core introduces distinct cyclization requirements.
Research Implications and Limitations
However, the absence of direct experimental data for the target compound (e.g., crystallographic, pharmacological) limits deeper mechanistic insights. Future studies should prioritize synthesis optimization, spectral characterization, and computational modeling to validate these comparisons.
Biological Activity
N-butyl-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide moiety , an imidazole ring , and a sulfanyl group . Its molecular formula is , with a molecular weight of 447.5 g/mol. The presence of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The binding occurs through:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can modulate the activity of various molecular targets, leading to different biological effects.
1. Anti-inflammatory Effects
Research has indicated that this compound exhibits significant anti-inflammatory properties. In a study focusing on methotrexate-induced intestinal mucositis in mice, it was found that the compound reduced inflammation markers and improved mucosal integrity. Key findings included:
- Reduction in diarrhea score
- Mitigation of weight loss
- Increased feed intake and survival rate in a dose-dependent manner
- Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and upregulation of anti-inflammatory cytokines (IL-10) .
2. Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. The mechanism includes:
- Inhibition of key enzymes involved in cancer cell metabolism
- Induction of apoptosis in cancer cells through modulation of signaling pathways
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections.
Case Study 1: Mucositis Protection
In a controlled experiment, the compound was administered to mice undergoing methotrexate treatment. The study demonstrated that treatment with this compound significantly reduced the severity of intestinal mucositis compared to untreated controls .
Case Study 2: Cancer Cell Proliferation
A series of assays were conducted to evaluate the compound's effect on various cancer cell lines. Results showed a notable decrease in cell viability at concentrations ranging from 10 µM to 50 µM, indicating its potential as an effective anticancer agent .
Data Table: Biological Activity Summary
| Biological Activity | Findings |
|---|---|
| Anti-inflammatory | Reduced diarrhea score; improved mucosal integrity; modulated cytokine levels |
| Anticancer | Inhibited proliferation in cancer cell lines; induced apoptosis |
| Antimicrobial | Preliminary evidence suggests activity against certain pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
